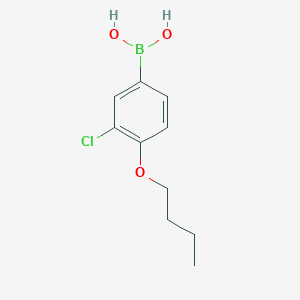

4-Butoxy-3-chlorophenylboronic acid

Vue d'ensemble

Description

4-Butoxy-3-chlorophenylboronic acid is an organoboron compound with the molecular formula C₁₀H₁₄BClO₃. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its butoxy and chlorophenyl groups attached to a boronic acid moiety, making it a versatile reagent in various chemical transformations .

Mécanisme D'action

Target of Action

The primary target of 4-Butoxy-3-chlorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound has a molecular weight of 22848 , which could influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of this compound is influenced by the reaction conditions, including the presence of a palladium catalyst and the specific conditions of the Suzuki–Miyaura cross-coupling reaction . The compound is generally environmentally benign .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-chlorophenylboronic acid typically involves the reaction of 4-butoxy-3-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Butoxy-3-chlorophenyl magnesium bromide+Trimethyl borate→4-Butoxy-3-chlorophenylboronic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butoxy-3-chlorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Substituted phenylboronic acids

Applications De Recherche Scientifique

4-Butoxy-3-chlorophenylboronic acid is widely used in scientific research due to its versatility:

Chemistry: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Used in the development of boron-containing compounds for biological studies, such as enzyme inhibitors.

Industry: Employed in the production of advanced materials and polymers

Comparaison Avec Des Composés Similaires

- 4-Phenoxyphenylboronic acid

- 4-(Dimethylcarbamoyl)phenylboronic acid

- 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester

Comparison: 4-Butoxy-3-chlorophenylboronic acid is unique due to its butoxy and chlorophenyl groups, which provide distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers unique advantages in terms of solubility and stability, making it a valuable reagent in various synthetic applications .

Activité Biologique

4-Butoxy-3-chlorophenylboronic acid is a member of the boronic acid family, which has gained significant attention in medicinal chemistry due to its unique ability to form reversible covalent bonds with diols and other Lewis bases. This property is particularly useful in various biological applications, including drug development and biochemical sensing. The compound's biological activity is primarily attributed to its interactions with specific biomolecules, influencing metabolic pathways and cellular functions.

- Chemical Formula : C10H14BClO3

- Molecular Weight : 232.58 g/mol

- Structure : The compound features a boronic acid group attached to a chlorophenyl ring, which enhances its reactivity and biological interactions.

The biological activity of this compound can be categorized into several mechanisms:

- Inhibition of Lipolytic Activity : Research indicates that boronic acids can inhibit hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism. This inhibition can lead to decreased free fatty acid (FFA) levels in plasma, making these compounds potential therapeutic agents for conditions like insulin resistance and metabolic syndrome .

- Binding Interactions with Insulin : Computational studies suggest that certain boronic acids, including derivatives similar to this compound, exhibit significant binding affinity with insulin. These interactions may stabilize insulin's structure and enhance its pharmacological effectiveness .

- Development of Chemosensors : The reversible binding properties of boronic acids facilitate their use in chemosensors designed to detect biologically relevant molecules. For instance, they can be employed in the detection of glucose levels, which is particularly beneficial for diabetes management .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Insulin Stabilization

A theoretical model was developed to study the interaction between boronic acids and insulin. Among various compounds tested, derivatives similar to this compound showed promising results in stabilizing insulin against degradation. This stabilization was attributed to favorable binding interactions at critical sites on the insulin molecule .

Case Study 2: Lipid Metabolism Disorders

In a pharmacological study, boronic acids were evaluated for their ability to modulate lipid metabolism by inhibiting HSL activity. The results indicated that these compounds could effectively reduce plasma FFA levels, suggesting their utility in treating conditions such as type 2 diabetes and metabolic syndrome .

Propriétés

IUPAC Name |

(4-butoxy-3-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKJNAVCTPBFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409524 | |

| Record name | 4-Butoxy-3-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-55-9 | |

| Record name | 4-Butoxy-3-chlorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.